molecular formula C10H8N6O4 B3725279 N'-(2-hydroxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide

N'-(2-hydroxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide

Cat. No. B3725279
M. Wt: 276.21 g/mol
InChI Key: XCIQXRCZXPZEOS-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide, commonly known as HNTC, is a chemical compound with potential applications in scientific research. HNTC belongs to the class of triazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of HNTC is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of specific enzymes and proteins. For example, HNTC has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HNTC has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
HNTC has been reported to exhibit various biochemical and physiological effects. For example, the compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). HNTC has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

HNTC has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its biological activities can be easily tested using various assays. However, HNTC also has some limitations. The compound has low solubility in water, which may limit its application in aqueous systems. HNTC may also exhibit cytotoxicity at high concentrations, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on HNTC. One area of interest is the development of HNTC-based drugs for the treatment of various diseases. Another area of interest is the study of the compound's mechanism of action and its interactions with specific enzymes and proteins. Additionally, the potential use of HNTC as a diagnostic tool for various diseases should be further explored. Finally, the development of new synthetic methods for HNTC and its derivatives may lead to the discovery of novel compounds with improved biological activities.

Scientific Research Applications

HNTC has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. HNTC has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]-5-nitro-1H-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O4/c17-7-4-2-1-3-6(7)5-11-14-9(18)8-12-10(15-13-8)16(19)20/h1-5,17H,(H,14,18)(H,12,13,15)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIQXRCZXPZEOS-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=N2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=NNC(=N2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-hydroxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide
Reactant of Route 2
N'-(2-hydroxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide
Reactant of Route 3
N'-(2-hydroxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide
Reactant of Route 4
N'-(2-hydroxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2-hydroxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide
Reactant of Route 6
N'-(2-hydroxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide

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